para-iodoHoechst 33258

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

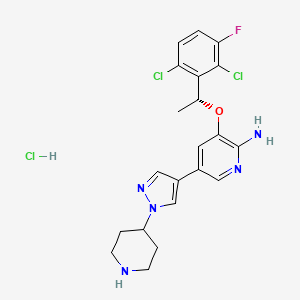

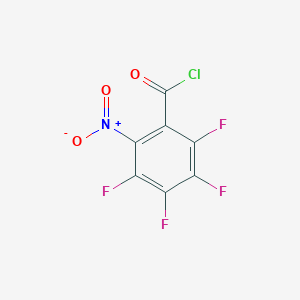

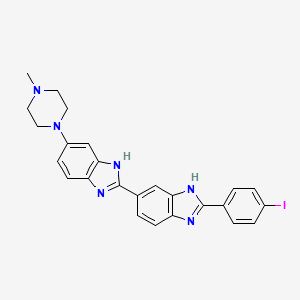

Para-iodoHoechst 33258: is a fluorescent dye belonging to the Hoechst series, known for its ability to bind to DNA. It is an iodinated derivative of Hoechst 33258, which is used extensively in biological research for DNA staining and quantification. The compound binds to the minor groove of DNA, particularly favoring A/T-rich regions, and exhibits enhanced fluorescence upon binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of para-iodoHoechst 33258 involves the iodination of Hoechst 33258. The process typically includes the following steps:

Starting Material: Hoechst 33258.

Iodination Reaction: The introduction of an iodine atom to the para position of the phenyl ring in Hoechst 33258. This can be achieved using iodine or iodinating agents under controlled conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale iodination reactions using industrial reactors.

Purification: Industrial purification methods such as large-scale chromatography or crystallization.

Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures

Chemical Reactions Analysis

Types of Reactions: Para-iodoHoechst 33258 undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are commonly used

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Para-iodoHoechst 33258 has a wide range of applications in scientific research, including:

DNA Staining and Quantification: Used as a fluorescent dye to stain DNA in cells and tissues, allowing for visualization and quantification of DNA content

Cell Cycle Analysis: Employed in flow cytometry to analyze cell cycle phases based on DNA content

Mycoplasma Detection: Utilized to detect mycoplasma contamination in cell cultures due to its high affinity for DNA

Fluorescence Microscopy: Applied in fluorescence microscopy to visualize nuclear structures and study cellular processes

Mechanism of Action

Para-iodoHoechst 33258 is compared with other similar compounds in the Hoechst series:

Hoechst 33258: The parent compound, which is also used for DNA staining but lacks the iodine atom.

Hoechst 33342: Another derivative with similar DNA-binding properties but different excitation and emission spectra.

Hoechst 34580: A related compound with distinct fluorescence characteristics

Uniqueness: this compound is unique due to its iodinated structure, which enhances its binding affinity and fluorescence properties compared to its non-iodinated counterparts .

Comparison with Similar Compounds

- Hoechst 33258

- Hoechst 33342

- Hoechst 34580

- Bisbenzimide

- Meta-Hoechst .

Properties

IUPAC Name |

2-(4-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)19-7-9-21-23(15-19)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-5-18(26)6-3-16/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBVZEKIZWIJQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23IN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935846 |

Source

|

| Record name | 2'-(4-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158013-43-5 |

Source

|

| Record name | Paraiodohoechst | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(4-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

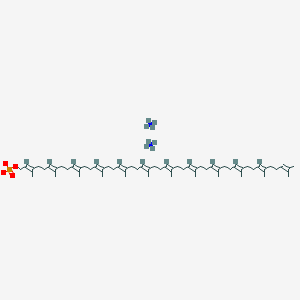

![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)